3,6,7-Trimethyl-benzofuran-2-carboxylic acid
Overview
Description
Mechanism of Action
Mode of Action
Benzofuran derivatives, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
It is known that benzofuran compounds can influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives have been reported to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
3,6,7-Trimethyl-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit antimicrobial activity by interacting with bacterial enzymes and disrupting their function . The specific interactions of this compound with enzymes such as topoisomerase I and carbonic anhydrase suggest its potential as an inhibitor, thereby affecting the catalytic activity of these enzymes . Additionally, it may interact with proteins involved in cell signaling pathways, influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, benzofuran derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . In immune cells, this compound may enhance immune responses by activating specific signaling pathways, leading to increased cytokine production and immune cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, the binding of this compound to topoisomerase I inhibits the enzyme’s activity, resulting in the disruption of DNA replication and transcription processes . Additionally, this compound may modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, although some degradation may occur under specific conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . Threshold effects have been reported, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity . These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or exhibit altered biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the availability of cofactors . Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical determinants of its biological activity . This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in target tissues can influence its therapeutic efficacy and potential side effects . Studies have shown that benzofuran derivatives can be efficiently transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, benzofuran derivatives have been observed to localize in the nucleus, where they can interact with DNA and transcription factors to modulate gene expression . Additionally, the localization of this compound in mitochondria may influence cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of appropriate precursors. One common method for synthesizing benzofuran derivatives is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as the use of nickel or palladium catalysts, can also facilitate the cyclization of aryl acetylenes to form benzofuran derivatives .
Industrial Production Methods
Industrial production of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3,6,7-Trimethyl-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzofurans and related reduced compounds.
Substitution: Various substituted benzofuran derivatives with different functional groups.
Scientific Research Applications
3,6,7-Trimethyl-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.
Angelicin: A benzofuran derivative with potential anticancer and antimicrobial activities.
Uniqueness
3,6,7-Trimethyl-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. The presence of three methyl groups at positions 3, 6, and 7 of the benzofuran ring can influence the compound’s electronic properties and steric effects, potentially leading to unique interactions with biological targets and reagents.
Properties
IUPAC Name |
3,6,7-trimethyl-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-6-4-5-9-8(3)11(12(13)14)15-10(9)7(6)2/h4-5H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKQDNBXKMSKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424464 | |
Record name | 3,6,7-Trimethyl-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878417-05-1 | |
Record name | 3,6,7-Trimethyl-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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